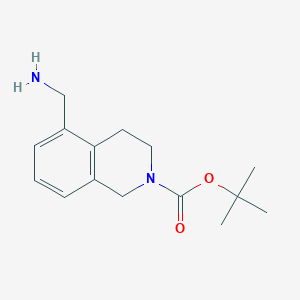

Tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-7-13-11(9-16)5-4-6-12(13)10-17/h4-6H,7-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIPNUSHCFRGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-49-6 | |

| Record name | tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods of Tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

General Synthetic Strategy

The synthesis typically starts with the formation of the dihydroisoquinoline core, followed by functionalization at the 5-position to introduce the aminomethyl group, and protection of the carboxyl group as a tert-butyl ester. Key steps include:

- Construction of the isoquinoline ring system via cyclization reactions.

- Introduction of the tert-butyl ester protecting group on the carboxylic acid.

- Aminomethylation at the 5-position through reductive amination or nucleophilic substitution.

Detailed Synthetic Routes and Conditions

Formation of the Isoquinoline Core

The isoquinoline core is commonly synthesized via the Bischler–Napieralski or Pictet–Spengler reaction involving β-phenylethylamine derivatives and aldehydes. For example, the cyclization of 2-phenylethylamine with an aldehyde under acidic conditions forms the dihydroisoquinoline skeleton.

Boc Protection of the Carboxyl Group

The tert-butyl ester group is introduced by reacting the carboxylic acid precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine in solvents like methanol or tetrahydrofuran (THF). This step typically yields around 90% of the Boc-protected intermediate.

Aminomethylation at the 5-Position

Aminomethylation is achieved via reductive amination using aldehyde intermediates and amines in the presence of reducing agents such as sodium triacetoxyborohydride (STAB). The reaction is often performed in dichloroethane or similar solvents. Microwave-assisted heating at approximately 100°C can improve reaction rates and regioselectivity.

Oxidation and Functional Group Transformations

Oxidation of hydroxymethyl intermediates to aldehydes is performed using sulfur trioxide-pyridine complex in dimethyl sulfoxide (DMSO) at 0°C, followed by quenching with sodium bicarbonate solution. This step is critical for preparing aldehyde intermediates for subsequent reductive amination.

Representative Multi-Step Synthesis Example

| Step | Reaction Description | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Boc Protection of tetrahydroisoquinoline | Di-tert-butyl dicarbonate, triethylamine, MeOH/THF | Room temp | 12 h | ~90 |

| 2 | Oxidation of hydroxymethyl to aldehyde | SO₃-pyridine complex, DMSO, NaHCO₃ quench | 0°C | 1 h | Not isolated (used crude) |

| 3 | Reductive amination for aminomethylation | Amine, sodium triacetoxyborohydride, DCE | 25–100°C (microwave-assisted) | 2–12 h | Variable, up to 85 |

| 4 | Purification | Silica gel chromatography | - | - | - |

Alternative Preparation via Patent Methodology

A patented method for a related tert-butyl-3-(aminomethyl) dihydro compound involves:

- Step 1: Reaction of a precursor compound with triethyloxonium tetrafluoroborate in anhydrous dichloromethane at 25°C for 12 hours.

- Step 2: Reaction of the intermediate with benzyl (2-hydrazino-2-oxyylideneethyl) aminomethyl in toluene at 110°C for 2 hours.

- Step 3: Hydrogenation with palladium carbon hydroxide in methanol at room temperature overnight.

This multi-step process achieves the aminomethylated product with reasonable yield and purity, demonstrating the utility of carefully controlled reaction conditions and purification steps.

Analysis of Preparation Methods

Reaction Conditions Impact

- Temperature: Lower temperatures (0–25°C) are used for sensitive steps such as oxidation and Boc protection, while elevated temperatures (up to 110°C) facilitate coupling or substitution reactions.

- Time: Reaction times vary from 1 hour (oxidation) to 12 hours (Boc protection or reductive amination), with microwave assistance reducing times.

- Solvents: Dichloromethane, toluene, DMSO, and dichloroethane are commonly employed for their solvent properties and compatibility with reagents.

- Catalysts and Reagents: Use of palladium catalysts and hydride reducing agents are critical for selective transformations.

Yield and Purity Considerations

- Boc protection typically yields around 90%.

- Aminomethylation yields vary depending on the reductive amination efficiency and substrate purity but can reach up to 85%.

- Oxidation steps often proceed without isolation of intermediates to minimize losses.

- Purification by silica gel chromatography is standard to achieve high purity.

Challenges and Optimization

- Regioselectivity in aminomethylation requires precise control of reaction conditions.

- Boc deprotection must be carefully managed to avoid degradation of the dihydroisoquinoline core.

- Low-temperature NMR and chiral HPLC are used to verify stereochemical integrity post-synthesis.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, Et₃N, MeOH/THF | 25°C | 12 h | ~90 | High yield, protects carboxyl group |

| Oxidation to Aldehyde | SO₃-pyridine complex, DMSO, NaHCO₃ quench | 0°C | 1 h | N/A | Intermediate used crude |

| Reductive Aminomethylation | Amine, NaBH(OAc)₃, DCE, microwave-assisted | 25–100°C | 2–12 h | Up to 85 | Critical for aminomethyl group addition |

| Hydrogenation (Optional) | Pd/C hydroxide, MeOH | Room temp | Overnight | Moderate | Used in related patent synthesis |

| Purification | Silica gel chromatography | Ambient | - | - | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the dihydroisoquinoline core is oxidized to form isoquinoline derivatives.

Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products Formed:

Oxidation: Isoquinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology:

Biological Probes: The compound can be used as a probe to study biological processes involving isoquinoline derivatives.

Medicine:

Drug Development: The compound is used in medicinal chemistry for the development of drugs targeting various diseases, including neurological disorders and cancer.

Industry:

Chemical Manufacturing: The compound is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The dihydroisoquinoline core can interact with receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Key Research Findings

Biological Activity

Tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound belonging to the isoquinoline derivatives, which are well-known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C15H22N2O2

- Molecular Weight : 262.35 g/mol

- CAS Number : 1196156-49-6

The compound features a tert-butyl ester group, an aminomethyl group, and a dihydroisoquinoline core. These structural components contribute to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors:

- Enzyme Interaction : The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzyme active sites, modulating their activity. This interaction may lead to inhibition or activation of specific enzymatic pathways.

- Receptor Binding : The dihydroisoquinoline core can engage with various receptors involved in signal transduction pathways. This binding can influence cellular responses and potentially alter physiological processes.

Antioxidant Properties

Research indicates that isoquinoline derivatives exhibit significant antioxidant activity. This compound has demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

Neuroprotective Effects

Studies have shown that compounds similar to this compound possess neuroprotective properties. They may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other isoquinoline derivatives:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C15H22N2O2 | Antioxidant, Neuroprotective |

| Tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-1-carboxylate | C14H20N2O2 | Moderate AChE inhibition |

| Tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-3-carboxylate | C14H20N2O2 | Lower antioxidant activity |

This table highlights the differences in biological activity based on structural variations within the isoquinoline class.

Case Studies

- Neuroprotection in Animal Models : In a study involving scopolamine-induced memory deficits in mice, this compound showed significant improvement in memory retention compared to control groups. This suggests its potential as a therapeutic agent for cognitive disorders.

- Antioxidant Efficacy : In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in neuronal cells exposed to hydrogen peroxide. The results indicated a protective effect against cell death due to oxidative damage.

Q & A

Q. What are the recommended synthetic methodologies for tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via microwave-assisted reactions in tetrahydrofuran (THF) with catalysts such as acetic acid. For example, a protocol involving tert-butyl 5-((5-butyl-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)-3,4-dihydroisoquinoline-2(1H)-carboxylate synthesis uses microwave irradiation at 100°C for 1 hour, followed by purification via silica gel chromatography (MeOH/CH₂Cl₂ gradient) . Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time.

Q. What storage conditions ensure the stability of this compound, and how does improper handling affect its integrity?

The compound should be stored sealed in dry conditions at 2–8°C to prevent hydrolysis or oxidation. Exposure to moisture or elevated temperatures can lead to decomposition, as evidenced by analogous tert-butyl dihydroisoquinoline derivatives forming impurities under suboptimal storage .

Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Gas Chromatography-Mass Spectrometry (GC/MS) detects volatile impurities, and X-ray crystallography resolves three-dimensional configurations in derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting points) across studies?

Discrepancies often arise from polymorphic forms or residual solvents. Cross-validation using Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) can identify polymorphs. For solubility, standardized protocols (e.g., shake-flask method in PBS buffer at 25°C) minimize variability .

Q. What strategies enable diastereoselective functionalization of the tetrahydroisoquinoline core in derivatives of this compound?

Diastereoselectivity is achieved via intramolecular α-amidoalkylation reactions. For example, tert-butyl carbamate derivatives exhibit stereochemical control through hydrogen-bond-directed crystal packing, as shown in X-ray studies of analogous structures (e.g., torsion angles C3–C2–C6–O4 = −134.60°) .

Q. How do hydrogen-bonding interactions influence the crystal packing and reactivity of this compound?

Hydrogen bonds between the carbamate oxygen and amine hydrogens stabilize the crystal lattice, as observed in tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate derivatives. These interactions also modulate reactivity by sterically hindering nucleophilic attack at specific positions .

Q. What mechanistic insights explain the compound’s reactivity under varying pH conditions?

The tert-butyl carbamate group undergoes acid-catalyzed cleavage in HCl/MeOH (e.g., 4 M HCl, 60°C), releasing the free amine. Alkaline conditions (pH > 10) may hydrolyze the ester moiety, necessitating pH-controlled reaction environments for selective derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.